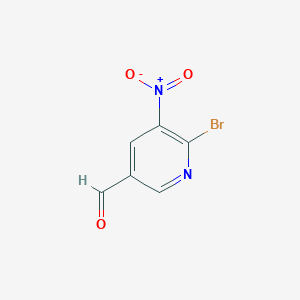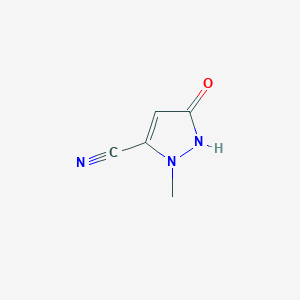
6-Bromo-5-nitronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-nitronicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O31. It is used for research purposes and is not intended for human or veterinary use1.
Synthesis Analysis
While there are no specific papers detailing the synthesis of 6-Bromo-5-nitronicotinaldehyde, there are related studies that might provide insight. For instance, a study discusses a one-pot nitrodebromination and methyl bi-functionalization of 5-bromo 6-methylpyrimidines2. This process involves treatment with a cold mixture of concentrated H2SO4–HNO3, resulting in a unique simultaneous transformation2.Molecular Structure Analysis
Unfortunately, there are no specific papers detailing the molecular structure analysis of 6-Bromo-5-nitronicotinaldehyde. However, a study on 3-bromo-2-Hydroxypyridine molecules used DFT and HF methods for a theoretical investigation of the molecular structures3. Similar methods could potentially be applied to 6-Bromo-5-nitronicotinaldehyde.Chemical Reactions Analysis
There are no specific papers detailing the chemical reactions of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the quantitative analysis of vinegar with potassium carbonate, which is a type of chemical reaction analysis4. Another study discusses the use of electroanalytical tools for studying reaction mechanisms5.Physical And Chemical Properties Analysis
There are no specific papers detailing the physical and chemical properties of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the physicochemical properties of nanoparticles8, and another discusses the influence of biochar applications on soil physical and chemical properties9.Scientific Research Applications
Reductive Intramolecular Cyclisation
6-Bromo-1-hexene and its derivatives have been studied for their potential in catalytic reductions involving Ni(I) complexes, leading to the formation of cyclic compounds. These reactions, investigated with the aid of cyclic voltammetry and controlled-potential electrolyses, shed light on the utility of bromo-substituted compounds in synthesizing cyclic structures under specific experimental conditions (Esteves et al., 2001).
Design of Preorganized Ligands
The transformation of bromo to ester groups, facilitated by low-valent Pd(0) reactions, has been applied to 6-bromo-2,2'-bipyridine derivatives, leading to the development of ligands with potential applications in labeling biological materials. This research underscores the versatility of bromo-substituted compounds in creating scaffolds for further functionalization (Charbonnière et al., 2002).
Incorporation into Novel Chelating Ligands
The Friedländer condensation has been employed to integrate 6-bromoquinoline into bidentate and tridentate derivatives, demonstrating the role of bromo-substituted compounds in forming complex structures with high emission quantum yield, which is significant for optical applications (Hu et al., 2003).
Speculative Assessment and Molecular Docking
Computational studies have provided insights into the structural and energetic characteristics of bromo-substituted compounds, including 5-bromo-3-nitropyridine-2-carbonitrile, highlighting their potential in molecular docking and as inhibitors of specific proteins. This research exemplifies the theoretical applications of bromo-substituted compounds in understanding molecular interactions and designing pharmaceuticals (Arulaabaranam et al., 2021).
Safety And Hazards
Future Directions
There are no specific papers detailing the future directions of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the future directions of catalytic chemistry, highlighting the role of catalytic chemistry in sustainable economic development12.
Please note that this analysis is based on the available information and may not fully cover all aspects of 6-Bromo-5-nitronicotinaldehyde. Further research and studies would be needed for a more comprehensive understanding.
properties
IUPAC Name |
6-bromo-5-nitropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOUXUYOTGTLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-nitronicotinaldehyde | |
CAS RN |
1289263-92-8 |
Source


|
| Record name | 6-bromo-5-nitropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)


![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)


![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
